molecular formula C19H21N5O3S B2415555 N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223926-93-9

N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2415555
CAS RN: 1223926-93-9
M. Wt: 399.47
InChI Key: KUKMFEAJLGSKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds structurally related to the specified chemical have been explored for their potential in radioligand development, specifically for positron emission tomography (PET) imaging. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with derivatives designed to include fluorine atoms for labeling with fluorine-18. This allows for in vivo imaging of neuroinflammatory processes, a critical area in neurology and oncology research (Dollé et al., 2008).

Synthesis of Heterocyclic Compounds with Potential Biological Activities

Another area of application is the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic properties, showing significant biological activities. This research contributes to the development of new therapeutic agents with improved selectivity and efficacy (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Heterocyclic Derivatives

Research into new antimicrobial agents has led to the synthesis of heterocyclic compounds incorporating the antipyrine moiety. These compounds have been tested and evaluated as potential antimicrobial agents, contributing to the ongoing search for new treatments for bacterial and fungal infections (Bondock et al., 2008).

Antifungal Agents Development

The discovery and optimization of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have opened new pathways in antifungal therapy. These compounds exhibit broad-spectrum antifungal activities, highlighting their potential as foundational structures for developing new antifungal agents (Bardiot et al., 2015).

Exploration of Pyrimidine-Triazole Derivatives

The synthesis and antimicrobial activity evaluation of pyrimidine-triazole derivatives underscore the potential of these compounds in addressing microbial resistance. The structural diversity and biological activities of these derivatives contribute to the broader efforts in discovering new antimicrobial agents with unique mechanisms of action (Kanagarajan et al., 2010).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-3-4-14(13(2)9-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKMFEAJLGSKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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